N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
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Overview
Description
- Reagents: Propylthiol or its derivatives.
- Reaction conditions: Nucleophilic substitution reactions, often in the presence of a base.
Step 3: Attachment of the Ethoxybenzamide Moiety
- Reagents: Ethoxybenzoyl chloride or similar compounds.
- Reaction conditions: Amidation reactions, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the propylthio group and the ethoxybenzamide moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
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Step 1: Synthesis of the Pyrimidine Core
- Starting materials: Appropriate aldehydes and amines.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer or antiviral agent due to its ability to interact with biological macromolecules.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the amino and propylthio groups allows for specific interactions with biological macromolecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-oxo-2-vinylpyrimidine
- 4-amino-6-oxo-2-methylbenzylthio-pyrimidine
Uniqueness
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the propylthio group and the ethoxybenzamide moiety differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-9-24-16-19-13(17)12(15(22)20-16)18-14(21)10-5-7-11(8-6-10)23-4-2/h5-8H,3-4,9H2,1-2H3,(H,18,21)(H3,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMKCQVYHFPIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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